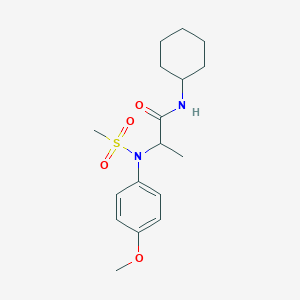

![molecular formula C22H27N3O6S B4064956 N-[4-(acetylamino)phenyl]-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4064956.png)

N-[4-(acetylamino)phenyl]-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical reactions, starting from basic piperidine structures to which various functional groups are added. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, showing that substituting the benzamide with a bulky moiety significantly increases activity (Sugimoto et al., 1990). Another approach involved the coupling of specific sulfonyl chlorides with piperidine under controlled conditions, leading to the formation of various O-substituted derivatives (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their chemical behavior and biological activity. X-ray crystallography and spectroscopic techniques, such as IR, NMR, and MS, are commonly used for structural characterization. For instance, novel piperidine derivatives have been characterized to confirm their molecular structures and understand their interactions with biological targets (Sugimoto et al., 1990).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their structure and properties. These reactions include acylation, sulfonation, and alkylation, which can significantly impact their biological activities. The chemical properties of these compounds are closely related to their functional groups, influencing their reactivity and interactions with biological molecules (Khalid et al., 2013).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for their formulation and delivery in potential therapeutic applications. The introduction of specific functional groups can enhance these physical properties, making the compounds more suitable for biological studies (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the therapeutic potential of piperidine derivatives. These properties are influenced by the compound's functional groups and overall molecular architecture. Understanding these properties is essential for designing compounds with desired biological activities (Sugimoto et al., 1990).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of derivatives related to N-[4-(acetylamino)phenyl]-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves complex chemical reactions that lead to the formation of biologically active compounds. For instance, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine showcases a method involving dynamic pH control and subsequent substitution reactions to yield a series of O-substituted derivatives demonstrating activity against enzymes like butyrylcholinesterase (Khalid et al., 2013). These synthetic approaches are crucial for generating novel compounds with potential therapeutic applications.

Biological Evaluation

The biological evaluation of these derivatives highlights their potential in therapeutic applications, particularly in enzyme inhibition which is significant for conditions like Alzheimer's disease. For example, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, showing potential as excellent inhibitors (Khalid, Rehman, & Abbasi, 2014). These findings contribute to the development of new drugs for neurodegenerative diseases.

Molecular Docking and DFT Calculations

Molecular docking and Density Functional Theory (DFT) calculations are utilized to predict the interaction and compatibility of synthesized compounds with biological targets. The study involving novel benzenesulfonamide derivatives illustrates the use of DFT calculations to assess the in vitro antitumor activity against cell lines, providing insights into their potential anticancer properties (Fahim & Shalaby, 2019).

Potential Drug Candidates for Alzheimer's Disease

The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was aimed at evaluating new drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018). This research demonstrates the targeted approach in designing compounds for specific therapeutic applications.

Antibacterial and Antimicrobial Activity

Some derivatives have been explored for their antibacterial and antimicrobial activities, revealing moderate to significant activities against various bacterial strains. This highlights the versatility of these compounds in potentially addressing a range of infectious diseases (Iqbal et al., 2017).

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-15(26)23-17-4-6-18(7-5-17)24-22(27)16-10-12-25(13-11-16)32(28,29)19-8-9-20(30-2)21(14-19)31-3/h4-9,14,16H,10-13H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSNZIIWBJCEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-adamantyl)-2-[(2-methoxyethyl)amino]ethanone hydrochloride](/img/structure/B4064879.png)

![4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4064896.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide](/img/structure/B4064903.png)

![N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4064915.png)

![N-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064923.png)

![2-naphthyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4064934.png)

![N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064939.png)

![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4064952.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4064963.png)

![4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4064975.png)

![1-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4064978.png)

![N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4064982.png)

![2-(4-methoxyphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4064990.png)